ERKtide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

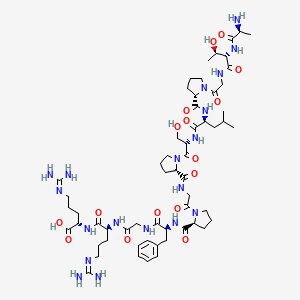

ERKtide is a peptide substrate for extracellular regulated protein kinase 2 (ERK2), a eukaryotic protein kinase whose activity is regulated by mitogenic stimuli . This compound plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival .

Preparation Methods

ERKtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

ERKtide undergoes various chemical reactions, including phosphorylation by ERK2. This phosphorylation event is crucial for its role as a substrate in the MAPK pathway . Common reagents used in these reactions include adenosine triphosphate (ATP) and magnesium ions, which are necessary for the kinase activity of ERK2 . The major product formed from these reactions is the phosphorylated form of this compound, which can then participate in downstream signaling events .

Scientific Research Applications

ERKtide is widely used in scientific research, particularly in studies related to cell signaling and kinase activity . It serves as a valuable tool for investigating the MAPK pathway and its role in various cellular processes. In biology and medicine, this compound is used to study the mechanisms of diseases such as cancer, where dysregulation of the MAPK pathway is often observed . Additionally, this compound is employed in drug discovery and development, where it helps in identifying potential therapeutic targets and evaluating the efficacy of kinase inhibitors .

Mechanism of Action

ERKtide exerts its effects by serving as a substrate for ERK2, which phosphorylates it in response to mitogenic stimuli . This phosphorylation event triggers a cascade of downstream signaling events that regulate various cellular processes. The molecular targets involved in this pathway include other kinases, transcription factors, and regulatory proteins that modulate gene expression and cellular behavior .

Comparison with Similar Compounds

ERKtide is unique in its specificity for ERK2, making it a valuable tool for studying this particular kinase . Similar compounds include other peptide substrates for kinases such as protein kinase A (PKA) and protein kinase C (PKC), which are involved in different signaling pathways . The specificity of this compound for ERK2 allows researchers to selectively investigate the MAPK pathway without interference from other kinases .

Properties

Molecular Formula |

C58H93N19O16 |

|---|---|

Molecular Weight |

1312.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H93N19O16/c1-31(2)25-37(71-52(88)41-18-10-23-76(41)45(82)29-68-54(90)46(33(4)79)74-47(83)32(3)59)50(86)73-39(30-78)55(91)77-24-12-17-40(77)51(87)67-28-44(81)75-22-11-19-42(75)53(89)72-38(26-34-13-6-5-7-14-34)48(84)66-27-43(80)69-35(15-8-20-64-57(60)61)49(85)70-36(56(92)93)16-9-21-65-58(62)63/h5-7,13-14,31-33,35-42,46,78-79H,8-12,15-30,59H2,1-4H3,(H,66,84)(H,67,87)(H,68,90)(H,69,80)(H,70,85)(H,71,88)(H,72,89)(H,73,86)(H,74,83)(H,92,93)(H4,60,61,64)(H4,62,63,65)/t32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |

InChI Key |

GVQSPUWQYAREMP-YZBIGILASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)